![molecular formula C17H22ClNO2 B074642 Benzyl homoveratrylamine hydrochloride CAS No. 1472-54-4](/img/structure/B74642.png)
Benzyl homoveratrylamine hydrochloride
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Overview
Description
Benzyl homoveratrylamine hydrochloride is a chemical compound with the molecular formula C17H22ClNO2 and a molecular weight of 307.8 g/mol . It contains three hydrogen acceptors, one hydrogen donor, and two aromatic rings .
Molecular Structure Analysis
The molecular structure of Benzyl homoveratrylamine hydrochloride can be confirmed using various spectroscopic techniques such as IR and NMR spectra . An X-ray crystal structure analysis (XSA) can also be used to confirm the structure .
Scientific Research Applications
Synthesis of bis-Tetrahydroisoquinolines
Benzyl homoveratrylamine hydrochloride is used in the synthesis of bis-Tetrahydroisoquinolines, which are a type of heterocyclic compounds. These compounds are prepared from homoveratrylamine and dibasic acids (glutaric and diglycolic) using a Bischler–Napieralski reaction . This reaction is a key step in the synthesis of isoquinoline alkaloids and their synthetic analogs .
Preparation of Pyrido- and [1,4]-oxazinoisoquinolines
Pyrido- and [1,4]-oxazinoisoquinolines are another group of compounds that can be synthesized using Benzyl homoveratrylamine hydrochloride. These compounds are prepared from homoveratrylamine and dibasic acids using a Bischler–Napieralski reaction .
Synthesis of Alkaloid Corydaldine
The alkaloid corydaldine can also be synthesized using Benzyl homoveratrylamine hydrochloride. This compound is prepared from homoveratrylamine and dibasic acids using a Bischler–Napieralski reaction .
Synthesis of Lamellarins
Benzyl homoveratrylamine hydrochloride is used in the synthesis of lamellarins, a group of more than 50 polycyclic marine alkaloids which contain a central pyrrole moiety . These compounds exhibit significant biological effects on mammalian cells or even viruses, such as antiproliferative and multidrug resistance reversal activity, cytotoxicity, or the inhibition of HIV-1 integrase .
Synthesis of Homoveratric Acid
Homoveratric acid (3,4-dimethoxyphenylacetic acid) can be synthesized using Benzyl homoveratrylamine hydrochloride . This compound has been used to prepare imprinted polymers .
Synthesis of Diamides
Benzyl homoveratrylamine hydrochloride is used in the synthesis of diamides . These compounds are prepared by heating previously formed salts of dibasic acids with homoveratrylamine .
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar compound, benzylamine, is known to interact with enzymes such as trypsin-1 and trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of other proteins.
Mode of Action
It’s likely that it interacts with its targets in a manner similar to benzylamine, leading to changes in the function of these targets .
Biochemical Pathways
A study on a similar compound, benzylamine, suggests that it might be involved in the formation of benzyl nitrile in tea plants . This process involves the conversion of L-phenylalanine into phenylacetaldoxime, which is then converted into benzyl nitrile .
Result of Action
Based on its structural similarity to benzylamine, it might have similar effects, such as interacting with enzymes and potentially influencing their function .
properties
IUPAC Name |
N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGJZQQFEBNHQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933056 |
Source
|
Record name | N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl homoveratrylamine hydrochloride | |
CAS RN |
1472-54-4 |
Source
|
Record name | Phenethylamine, N-benzyl-3,4-dimethoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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